molecular formula C10H18N4 B1468056 (1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl)methanamine CAS No. 1248088-58-5

(1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl)methanamine

Cat. No.: B1468056
CAS No.: 1248088-58-5
M. Wt: 194.28 g/mol
InChI Key: BKMGELPPCPUMLU-UHFFFAOYSA-N
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Description

(1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl)methanamine is a useful research compound. Its molecular formula is C10H18N4 and its molecular weight is 194.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(1-(Cyclohexylmethyl)-1H-1,2,3-triazol-4-yl)methanamine is a compound belonging to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound based on various research findings, including its potential as an antimicrobial, anticancer, and enzyme-inhibiting agent.

Chemical Structure

The structural formula of this compound is characterized by a triazole ring with a cyclohexylmethyl group attached to the nitrogen atom at the first position. The presence of this cycloalkyl group is significant for its biological properties.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial and fungal strains. The mechanism often involves interference with cell wall synthesis or disruption of cellular metabolism.

Compound Microorganism Activity
Triazole AE. coliInhibition at 50 µg/mL
Triazole BS. aureusInhibition at 25 µg/mL

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. For example, related triazole compounds have demonstrated efficacy in inducing apoptosis in cancer cell lines by targeting microtubules and disrupting cell division.

A notable study reported that triazole derivatives exhibited IC50 values in the nanomolar range against breast cancer cell lines:

Compound Cell Line IC50 (nM)
Triazole CMCF-752
Triazole DMDA-MB-23174

These compounds were found to cause G2/M phase cell cycle arrest and induce apoptosis through mechanisms involving tubulin polymerization inhibition.

Enzyme Inhibition

Triazoles are also recognized for their ability to inhibit specific enzymes. For example, research has indicated that this compound may act as a reverse transcriptase inhibitor in HIV treatment contexts. This action is crucial for preventing viral replication.

Case Studies

Several case studies have highlighted the biological activity of triazole derivatives:

  • Antiproliferative Effects : A study demonstrated that a series of triazole compounds showed potent antiproliferative effects against various cancer cell lines. The compounds induced significant apoptosis and were selective for cancer cells over non-tumorigenic cells.
  • Mechanistic Studies : Computational docking studies have provided insights into how these compounds interact with their molecular targets. For instance, binding conformations within the colchicine site on tubulin were identified for several triazole derivatives.

Properties

IUPAC Name

[1-(cyclohexylmethyl)triazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4/c11-6-10-8-14(13-12-10)7-9-4-2-1-3-5-9/h8-9H,1-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKMGELPPCPUMLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2C=C(N=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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